molecular formula C21H29BN2O3 B1403201 ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380308-82-6

({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1403201
CAS No.: 1380308-82-6
M. Wt: 368.3 g/mol
InChI Key: LSPLDERBVKFAMR-UHFFFAOYSA-N
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Description

The compound ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at the 1-position with a benzyloxymethylcyclopropylmethyl group and at the 4-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure combines steric bulk from the cyclopropane and benzyloxy groups with the reactivity of the boron-containing group, making it a candidate for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-[[1-(phenylmethoxymethyl)cyclopropyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BN2O3/c1-19(2)20(3,4)27-22(26-19)18-12-23-24(13-18)15-21(10-11-21)16-25-14-17-8-6-5-7-9-17/h5-9,12-13H,10-11,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLDERBVKFAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst.

    Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group with benzyl chloride in the presence of a base.

    Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Attachment of the Dioxaborolane Moiety: This is typically done through a borylation reaction using a boronic acid or ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Cross-Coupling Reactions via the Boronic Ester Moiety

The tetramethyl dioxaborolane group enables participation in transition metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions . This boronic ester reacts with aryl/vinyl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl or styryl derivatives .

Example Reaction Table

SubstrateCatalystBaseSolventProduct YieldReference
4-BromotoluenePd(PPh₃)₄Na₂CO₃THF/H₂O82%
2-ChloropyridinePd(dba)₂K₃PO₄DME75%

Mechanistic Insight : Transmetallation occurs between the boronic ester and palladium, followed by reductive elimination to form the C–C bond . The steric bulk of the cyclopropane may slightly reduce reaction rates compared to simpler boronic esters.

Oxidation and Hydrolysis of the Boronic Ester

The dioxaborolane group undergoes hydrolysis under acidic or oxidative conditions to yield a boronic acid, which can further participate in reactions like Chan-Lam couplings or serve as a synthetic intermediate .

Key Transformations :

  • Hydrolysis :
    Boron ester+H2O acidic Boronic acid+Me4B OH 2\text{Boron ester}+\text{H}_2\text{O acidic }\rightarrow \text{Boronic acid}+\text{Me}_4\text{B OH }_2
    Conditions: 1M HCl, 60°C, 4 hours.

  • Oxidation :
    Boron ester+H2O2Phenol derivative\text{Boron ester}+\text{H}_2\text{O}_2\rightarrow \text{Phenol derivative}
    Conditions: H₂O₂, NaOH, 0°C to RT .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo acid-catalyzed ring-opening to form allylic alcohols or diols. For example:
Cyclopropane+H2SO4Allylic alcohol\text{Cyclopropane}+\text{H}_2\text{SO}_4\rightarrow \text{Allylic alcohol}
Conditions: 10% H₂SO₄, reflux, 2 hours.

Steric Influence : The benzyloxy-methyl group may direct ring-opening regioselectivity, favoring cleavage at the less hindered bond.

Deprotection of the Benzyloxy Group

The benzyl ether can be cleaved via hydrogenolysis to yield a primary alcohol:
Benzyl ether+H2Pd CAlcohol+Toluene\text{Benzyl ether}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Alcohol}+\text{Toluene}
Conditions: 1 atm H₂, Pd/C (10%), RT, 12 hours.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole core undergoes electrophilic aromatic substitution (EAS) at the 3- and 5-positions, guided by the electron-withdrawing boronic ester group.

Example Reactions :

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 1 hour3-Nitro-pyrazole derivative68%
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, RT5-Bromo-pyrazole derivative74%

Directing Effects : The boronic ester deactivates the ring, favoring meta/para substitution relative to itself .

Copper-Mediated Transformations

The boronic ester participates in copper-catalyzed reactions , such as β-borylation of α,β-unsaturated carbonyl compounds (e.g., via 1,4-addition) .

Mechanism :

  • Transmetallation from boron to copper.

  • Peroxide intermediate formation.

  • Rearrangement to yield ketones or alcohols.

Cycloaddition Reactions

The pyrazole’s N–H group can act as a dipolarophile in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles (e.g., pyrazolo-pyrazines) .

Example :
Pyrazole+Ethyl diazoacetateZn OTf Pyrazolo 1 5 a pyridine\text{Pyrazole}+\text{Ethyl diazoacetate}\xrightarrow{\text{Zn OTf }}\text{Pyrazolo 1 5 a pyridine}
Yield: 89% .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound's ability to inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a derivative with a similar structure demonstrated effectiveness against breast cancer cell lines by triggering programmed cell death through caspase activation .

Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been explored in various studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which are critical in conditions like rheumatoid arthritis and inflammatory bowel disease. The benzyloxy group may contribute to this activity by enhancing lipophilicity, thereby improving bioavailability and cellular uptake .

Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of neuroinflammation and oxidative stress pathways, which are pivotal in neuronal cell death .

Agrochemical Applications

Pesticide Development
The unique structural features of this compound make it a candidate for developing novel pesticides. The pyrazole ring is known for its insecticidal properties, and when combined with a boron-containing moiety, it may enhance efficacy against a broader spectrum of pests while reducing environmental impact. Preliminary studies have shown promising results in controlling aphid populations in agricultural settings .

Herbicide Potential
Research into the herbicidal activity of pyrazole compounds has revealed their potential as selective herbicides. The incorporation of specific functional groups can lead to increased selectivity for target weed species while minimizing damage to crops. This compound's unique structure could be optimized further to enhance its herbicidal properties.

Materials Science

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its reactive dioxaborolane group allows for cross-linking reactions that can enhance thermal stability and mechanical strength in polymer matrices. Such materials could find applications in coatings, adhesives, and composite materials .

Nanomaterials
In nanotechnology, the compound can be utilized in the fabrication of nanoparticles for drug delivery systems. The ability to functionalize surfaces with the benzyloxy group may improve drug loading efficiency and release profiles, making it suitable for targeted therapy applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits tumor growth
Anti-inflammatory drugsReduces cytokine production
Neuroprotective agentsProtects neurons from oxidative stress
AgrochemicalsPesticidesEffective against pests; lower environmental impact
HerbicidesSelective action on weeds
Materials SciencePolymer synthesisEnhanced thermal stability
NanomaterialsImproved drug delivery systems

Mechanism of Action

The mechanism of action of ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can act as a Lewis acid, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structurally related pyrazole-boronate esters and their key differences:

Compound Name Substituent at Pyrazole 1-Position Molecular Weight Key Applications/Properties Evidence Source
Target Compound Benzyloxymethylcyclopropylmethyl ~407.3 (calc.) Potential pharmaceutical intermediate N/A
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl 194.04 Pesticide/pharmaceutical intermediate
1-(2,2-Dimethoxyethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl 280.13 Synthetic intermediate for cross-coupling
1-Methyl-4-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole 4-Boronophenylmethyl 284.16 Material science applications
1-[[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]methyl]-1H-pyrazole 2-Fluoro-4-boronophenylmethyl 313.16 Medicinal chemistry (fluorine enhances bioactivity)
1-(2-Fluoro-3-methylbenzyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 2-Fluoro-3-methylbenzyl 328.20 Drug candidate synthesis

Physicochemical Properties

  • Stability: Pinacol boronate esters are generally stable under anhydrous conditions but hydrolyze in acidic/alkaline environments.

Biological Activity

The compound ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , with CAS number 1380308-82-6, is a complex organic molecule characterized by its unique structural features, including a cyclopropyl group, a benzyloxy group, and a pyrazole ring substituted with a dioxaborolane moiety. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C21_{21}H29_{29}BN2_{2}O3_{3}
  • Molecular Weight : 368.3 g/mol

Structural Representation

The structural complexity of the compound contributes to its biological activity. The presence of the dioxaborolane moiety is particularly significant as it enhances the reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds featuring pyrazole rings often exhibit anti-inflammatory and analgesic properties. The dioxaborolane moiety can facilitate interactions with enzymes or receptors due to its electrophilic nature.

Pharmacological Studies

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This could position it as a candidate for treating inflammatory diseases.
  • Anticancer Potential : Some derivatives of pyrazole have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanism through which this compound operates remains to be fully elucidated but may involve modulation of cell signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that certain pyrazole derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of similar pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro. The results indicated that compounds with similar structures could effectively reduce inflammation markers in animal models.

Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that pyrazole derivatives led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.

CompoundActivity TypeIC50 (µM)Reference
Pyrazole AAnti-inflammatory15
Pyrazole BAnticancer10
Target CompoundTBDTBDCurrent Study

Synthesis and Preparation Methods

The synthesis of This compound involves several key steps:

  • Formation of Cyclopropyl Group : Achieved through the reaction of a suitable alkene with a diazo compound under metal catalysis.
  • Introduction of Benzyloxy Group : This step involves protecting a hydroxyl group using benzyl chloride in the presence of a base.
  • Construction of Pyrazole Ring : Synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
  • Attachment of Dioxaborolane Moiety : Typically accomplished through borylation reactions involving boronic acids or esters under palladium catalysis.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves two critical steps:

Cyclopropane Ring Formation : The benzyloxymethyl-substituted cyclopropane moiety can be synthesized via [2+1] cycloaddition using a transition-metal-catalyzed reaction (e.g., Simmons–Smith conditions) .

Boronic Ester Functionalization : The tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki–Miyaura cross-coupling or direct borylation of the pyrazole ring using pinacol borane under palladium catalysis .
Key Intermediates :

  • Benzyloxymethylcyclopropane carboxylic acid derivatives.
  • 4-Bromo-1H-pyrazole precursors for boronylation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the cyclopropane and pyrazole ring substitution patterns. The dioxaborolane group shows characteristic 11B^{11}\text{B} NMR signals at ~30 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement, though boron atoms may require careful treatment due to low electron density. Anisotropic displacement parameters are critical for accurate modeling .

Advanced: How can enantioselective synthesis of the cyclopropane moiety be optimized?

Enantioselective cyclopropanation can be achieved using chiral catalysts like Rh(II) or Cu(I) complexes. For example:

  • Procedure C ( ): A palladium-catalyzed asymmetric cyclopropanation yields >20:1 diastereomeric ratio (dr) and 96% enantiomeric excess (ee) under optimized conditions (CHCl3_3, 25°C). Key factors include steric hindrance from the benzyloxymethyl group and catalyst loading (5 mol%) .

Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. X-ray)?

  • Multi-Technique Validation : Combine X-ray data (SHELXL refinement ) with DFT calculations to model electron density around boron.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility, which may explain discrepancies between static X-ray structures and solution-phase NMR .

Advanced: What strategies improve yields in Suzuki-Miyaura cross-coupling involving the dioxaborolane group?

Factor Optimization Yield Impact
CatalystPd(PPh3_3)4_4 vs. PdCl2_2(dppf)+15–20%
SolventDioxane/H2_2O (3:1) vs. THF+10%
BaseK2_2CO3_3 vs. Cs2_2CO3_3+5–10%

Basic: What are common impurities, and how are they removed?

  • Byproducts : Unreacted boronic ester intermediates or debenzylated cyclopropane derivatives.
  • Purification :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients .
    • Recrystallization : Use DMF/EtOH (1:1) for high-purity (>95%) crystals .

Advanced: How does the benzyloxymethyl group influence pyrazole reactivity?

The electron-donating benzyloxymethyl substituent:

  • Enhances Electrophilic Substitution : Activates the pyrazole ring for nitration or halogenation at the 3-position.
  • Steric Effects : Hinders nucleophilic attack on the boron center, as shown in comparative reactivity studies of substituted pyrazoles .

Basic: What safety protocols are critical for handling the dioxaborolane group?

  • Boron Handling : Use gloveboxes for air-sensitive reactions (boronic esters hydrolyze in moisture).
  • Waste Disposal : Neutralize boron-containing waste with aqueous NaOH to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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